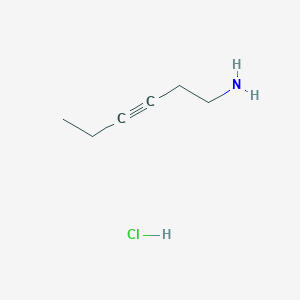

Hex-3-yn-1-amine;hydrochloride

Description

Significance of Acetylenic Amines as Key Intermediates

Acetylenic amines, a class of compounds featuring both an alkyne (carbon-carbon triple bond) and an amine functional group, are highly significant intermediates in organic synthesis. Their importance stems from the versatile reactivity of both functional groups, which allows for the straightforward introduction of molecular complexity. These compounds are foundational in the synthesis of a wide array of more complex molecules, including natural products, peptides, antibiotics, and alkaloids. scispace.com

The alkyne moiety can participate in numerous transformations, such as cycloaddition reactions, hydrogenations, and various metal-catalyzed coupling reactions. wikipedia.org The amine group, a common feature in biologically active compounds, can undergo reactions like acylation, alkylation, and arylation. The combination of these two reactive centers in one molecule makes acetylenic amines powerful building blocks.

In medicinal science, compounds containing a triple bond are noted for often having higher biological activity and lower toxicity compared to their alkene counterparts, and they can be more readily absorbed by living organisms. scispace.com Many acetylenic amines exhibit a range of pharmacological activities and are used as precursors in drug design. researchgate.netrdd.edu.iq Classical and modern synthetic methods have been developed to efficiently produce these intermediates. The Mannich reaction, for example, is a well-established method for synthesizing acetylenic amines by reacting an alkyne, formaldehyde, and a primary or secondary amine. scispace.comrdd.edu.iq More contemporary, atom-economical methods include the three-component coupling of aldehydes, alkynes, and amines (A³-coupling) and the aza-Favorsky reaction, which involves the addition of acetylenic carbanions to C=N bonds. researchgate.netresearchgate.net

Role of Hydrochloride Salts in Enhancing Chemical Properties for Research Applications

The conversion of a free amine into its hydrochloride salt is a common and crucial strategy in both pharmaceutical development and chemical research to improve a compound's physicochemical properties. bjcardio.co.uknih.gov Over half of all drug molecules used in medicine exist as salts, with hydrochloride being the most frequently used counter-ion. drugs.com This preference is due to its low molecular weight and established safety profile. pharmtech.com

The formation of a hydrochloride salt can confer several advantages for research applications:

Enhanced Stability and Shelf-Life: Free amines can be susceptible to oxidation or polymerization. Converting them to a salt increases their chemical stability, making them easier to store and extending their shelf-life. bjcardio.co.ukdrugs.com

Improved Solubility: Many free bases have poor aqueous solubility. The salt form, being ionic, often exhibits significantly higher solubility in water and other polar solvents, which is critical for many experimental procedures and biological assays. bjcardio.co.ukdrugs.comresearchgate.net

Modified Physicochemical Properties: Salt formation can alter properties such as melting point, hygroscopicity, and dissolution rate. bjcardio.co.uk For instance, the hydrochloride salt of ranitidine (B14927) demonstrates better absorption properties compared to its free base. pharmtech.com

Ease of Handling: The salt form is typically a crystalline solid, which is often easier to handle, weigh, and purify than the corresponding free base, which may be an oil or a low-melting solid.

While highly advantageous, the use of hydrochloride salts can occasionally present challenges, such as an increased tendency to absorb moisture from the air (hygroscopicity) or the potential for the salt to precipitate out of solution in the presence of other chloride ions, an issue known as the common-ion effect. pharmtech.com Nevertheless, the benefits of improved stability, solubility, and handling generally make the hydrochloride form the preferred choice for research chemicals like Hex-3-yn-1-amine.

| Counter-ion | Commonality | Key Advantages | Potential Disadvantages |

|---|---|---|---|

| Hydrochloride | Most common for basic drugs | Low molecular weight, improves solubility and stability | Can be hygroscopic, potential for common-ion effect |

| Sodium | Most common for acidic drugs | Low molecular weight, generally good solubility | Can impact physiological sodium levels |

| Sulfate | Common | Can form stable crystalline salts | Higher molecular weight than hydrochloride |

| Mesylate | Less common | May offer higher solubility and bioavailability in some cases | Higher molecular weight |

Historical Context of Alkyne and Amine Chemistry Leading to Hex-3-yn-1-amine Hydrochloride

The chemistry that underpins a molecule like Hex-3-yn-1-amine hydrochloride has a rich history stretching back to the 19th century. The journey began with the discovery of the simplest alkyne, acetylene, by Edmund Davy in 1836. wiley-vch.de It was later named "acetylene" in 1860 by Marcellin Berthelot. wiley-vch.de For decades, alkyne chemistry developed with foundational reactions such as the base-promoted addition of terminal alkynes to carbonyl compounds, a process discovered over a century ago. wiley-vch.de The synthetic utility of alkynes as versatile intermediates was significantly highlighted in 1955 with the publication of the first book on the topic by Ralph Raphael. wikipedia.org

The synthesis of acetylenic amines, the direct precursors to compounds like Hex-3-yn-1-amine hydrochloride, evolved through several key discoveries.

The Favorsky and Mannich Reactions: The Favorsky reaction, involving the addition of acetylide anions to carbonyls, is a classic transformation. colab.ws An offshoot of this is the Mannich reaction, which provides a direct route to acetylenic amines and has been a mainstay for their synthesis for many years. scispace.comrdd.edu.iq

The A³-Coupling Reaction: A more modern and efficient method for creating propargylamines (a type of acetylenic amine) is the one-pot, three-component coupling of an aldehyde, an alkyne, and an amine (A³-coupling). While reports of this specific transformation appeared from multiple research groups around 2001-2002, similar reactions have been documented as far back as 1953. researchgate.net

Hydroamination: The direct addition of an amine's N-H bond across a C-C triple bond, known as hydroamination, is another important route. The first catalytic intramolecular hydroamination reactions were reported by Tobin J. Marks in 1989 using rare-earth metal catalysts. wikipedia.org

This historical progression from the discovery of simple alkynes to the development of sophisticated, multi-component reactions provides the context for the synthesis and application of specialized building blocks like Hex-3-yn-1-amine hydrochloride in modern research.

Scope and Objectives of Academic Research on Hex-3-yn-1-amine Hydrochloride

Academic research involving Hex-3-yn-1-amine hydrochloride primarily focuses on its application as a bifunctional building block in synthetic organic chemistry. The presence of both an amine and an internal alkyne within the same six-carbon chain allows for a wide range of chemical manipulations, making it a target for researchers aiming to construct novel and complex molecules.

The primary objectives of using this compound in research include:

Synthesis of Novel Heterocycles: The dual functionality is ideal for intramolecular cyclization reactions to create various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals.

Development of Bioactive Molecules: Researchers utilize such building blocks as precursors in the synthesis of potential therapeutic agents. For example, related acetylenic amines have been investigated for their potential as neuroprotective or anticancer agents, where the alkyne group can be used for "click" reactions to link to other molecules and the amine group can engage in crucial hydrogen bonding interactions with biological targets like enzymes or receptors. smolecule.com

Access to Complex Molecular Scaffolds: The alkyne can be transformed via reactions like hydrogenation, hydration, or metal-catalyzed couplings (e.g., Sonogashira coupling, although less common for internal alkynes), while the amine can be derivatized to form amides, sulfonamides, or further alkylated products. This allows for the systematic construction of diverse molecular libraries for screening purposes.

The hydrochloride salt form is particularly suited for these research objectives because it ensures the compound's stability, purity, and ease of handling during multi-step synthetic sequences.

| Property | Value | Source |

|---|---|---|

| CAS Number | 124618-81-1 | bldpharm.comambeed.com |

| Molecular Formula | C₆H₁₂ClN | bldpharm.com |

| Molecular Weight | 133.62 g/mol | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

hex-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2,5-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBLNZALUXADTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124618-81-1 | |

| Record name | hex-3-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of Hex 3 Yn 1 Amine Hydrochloride

Reactions Involving the Internal Alkyne Moiety

The internal alkyne of Hex-3-yn-1-amine hydrochloride is a region of high electron density, making it susceptible to attack by electrophiles. However, its reactivity is more subdued compared to terminal alkynes due to the steric hindrance from the flanking ethyl and aminoethyl groups. Furthermore, the presence of the distant ammonium (B1175870) salt can influence the reaction environment, particularly in acid-catalyzed processes, potentially through cation-π interactions that can activate the alkyne. nih.govnih.gov

Electrophilic Additions to the Alkyne Bond

Electrophilic addition reactions to the unsymmetrical internal alkyne of Hex-3-yn-1-amine hydrochloride are foundational to its transformational chemistry. These reactions typically proceed through intermediates like vinyl cations, although alternative mechanisms, such as a concerted termolecular process, have also been proposed to avoid the formation of these high-energy species. organicchemistrytutor.comchemistrysteps.com

The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond of an alkyne is a classic electrophilic addition reaction. libretexts.org The reaction can proceed in a stepwise manner, with the addition of one equivalent of HX yielding a haloalkene, and a second equivalent producing a geminal dihalide. chemistrysteps.com

Reaction with one equivalent of HX: This results in the formation of a mixture of haloalkene regioisomers and stereoisomers (E/Z).

Reaction with excess HX: This leads to the formation of geminal dihalides, where both halogen atoms are attached to the same carbon.

For an unsymmetrical internal alkyne like Hex-3-yn-1-amine, the addition of a proton during hydrohalogenation can occur at either of the two sp-hybridized carbons. According to Markovnikov's rule, the proton will add to the carbon that results in the more stable carbocation intermediate. organicchemistrytutor.com In this case, the stability of the resulting vinyl cation at C-3 versus C-4 would be influenced by the electronic effects of the ethyl group and the aminoethyl group.

The protonated amino group, being electron-withdrawing, would destabilize a nearby carbocation. Therefore, protonation is more likely to occur at C-4, placing the positive charge at C-3, which is further from the electron-withdrawing ammonium group. This would lead to the halogen adding preferentially to the C-3 position. However, since both carbons of the alkyne are secondary, the difference in stability of the vinyl cations is not large, and a mixture of regioisomers is often obtained. chemistrysteps.com

| Reagent | Predicted Major Product (1 equiv.) | Predicted Minor Product (1 equiv.) |

| HCl | (E/Z)-4-Chlorohex-3-en-1-amine hydrochloride | (E/Z)-3-Chlorohex-3-en-1-amine hydrochloride |

| HBr | (E/Z)-4-Bromohex-3-en-1-amine hydrochloride | (E/Z)-3-Bromohex-3-en-1-amine hydrochloride |

This table presents predicted products based on general principles of electrophilic addition to unsymmetrical alkynes.

The addition of water (hydration) or an amine (hydroamination) to an alkyne are important methods for the synthesis of carbonyl compounds and imines/enamines, respectively. These reactions are typically catalyzed by acids or transition metals. libretexts.orglibretexts.orgorganic-chemistry.org

For unsymmetrical internal alkynes, hydration is generally not regioselective and yields a mixture of two isomeric ketones upon tautomerization of the initial enol intermediates. msu.edulibretexts.org

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method to synthesize nitrogen-containing compounds. The intermolecular hydroamination of Hex-3-yn-1-amine hydrochloride would be complex due to self-polymerization possibilities. However, intramolecular hydroamination of related aminoalkynes is a well-established process, often catalyzed by transition metal complexes. These reactions are crucial for the synthesis of cyclic nitrogen-containing compounds. While Hex-3-yn-1-amine itself is not primed for an intramolecular reaction due to the chain length, its reactivity principles are informed by studies on similar molecules.

Catalysts based on late transition metals are often employed for the hydroamination of alkynes. The general mechanism involves the activation of the alkyne by the metal center, followed by nucleophilic attack of the amine.

| Catalyst Type | General Substrate | Product Type |

| Gold(I) Complexes | Alkynes and Amines | Imines/Enamines |

| Zirconium Complexes | Internal Alkynes and Primary Arylamines | Imines and Enamines |

| Lanthanide Complexes | Aminoalkynes | Azacyclic compounds |

This table summarizes common catalyst types used in alkyne hydroamination reactions based on existing literature. chemistrysteps.com

Hydration and Hydroamination Reactions

Nucleophilic Additions to Activated Alkynes

While the alkyne in Hex-3-yn-1-amine hydrochloride is electron-rich and thus primarily reactive towards electrophiles, it can be rendered susceptible to nucleophilic attack through activation. This activation is typically achieved by coordination of the alkyne to a Lewis acidic metal center, which withdraws electron density from the triple bond and makes it electrophilic. quora.com This strategy circumvents the need for the alkyne to be directly conjugated to an electron-withdrawing group. acs.orgbham.ac.ukacs.org

Common nucleophiles in these reactions include thiols, amines, and alcohols. The reaction of a nucleophile with a metal-activated alkyne is a powerful method for forming new carbon-heteroatom bonds. The regioselectivity of the nucleophilic attack would again depend on the electronic and steric factors of the substituents on the alkyne and the nature of the metal catalyst.

Conjugate Addition Reactions

Conjugate addition reactions, also known as Michael additions, typically involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of Hex-3-yn-1-amine hydrochloride, the alkyne is not activated for standard conjugate addition as it lacks an adjacent electron-withdrawing group.

However, the primary amine group of Hex-3-yn-1-amine could theoretically act as a nucleophile in a conjugate addition to an activated alkene, such as an enone or an acrylate. This reaction would result in the formation of a new carbon-nitrogen bond.

Hypothetical Reaction Data:

| Nucleophile | Electrophile | Product Structure |

| Hex-3-yn-1-amine | Methyl acrylate | Methyl 3-((hex-3-yn-1-yl)amino)propanoate |

| Hex-3-yn-1-amine | Cyclohex-2-en-1-one | 3-((Hex-3-yn-1-yl)amino)cyclohexan-1-one |

This table is illustrative and not based on reported experimental data for Hex-3-yn-1-amine hydrochloride.

Organometallic Reagent Chemistry (e.g., lithium, Grignard reagents)

The reaction of Hex-3-yn-1-amine hydrochloride with organometallic reagents like organolithium or Grignard reagents would likely be dominated by the acidic proton of the ammonium salt. The organometallic reagent would act as a strong base and deprotonate the ammonium ion to yield the free amine and the corresponding alkane from the organometallic reagent.

Once the free amine is generated, further reaction with an organometallic reagent could lead to deprotonation of the N-H bond to form a lithium or magnesium amide. The internal alkyne of Hex-3-yn-1-amine is generally unreactive towards nucleophilic attack by organometallic reagents unless activated.

Hypothetical Reaction Data:

| Organometallic Reagent | Stoichiometry | Expected Product(s) |

| n-Butyllithium | 1 equivalent | Hex-3-yn-1-amine, Butane |

| Ethylmagnesium bromide | 2 equivalents | (Hex-3-yn-1-yl)amidomagnesium bromide, Ethane |

This table is illustrative and not based on reported experimental data for Hex-3-yn-1-amine hydrochloride.

Cycloaddition Chemistry

The internal alkyne of Hex-3-yn-1-amine could potentially participate in various cycloaddition reactions.

[2+2] cycloadditions involving alkynes are typically photochemical reactions and can be challenging to achieve with high selectivity. Theoretically, Hex-3-yn-1-amine could undergo a [2+2] cycloaddition with an alkene to form a cyclobutene derivative.

The alkyne in Hex-3-yn-1-amine could act as a dipolarophile in a 1,3-dipolar cycloaddition with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide. This would lead to the formation of a five-membered heterocyclic ring, for example, a triazole from an azide.

Alkynes can participate as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. The unactivated internal alkyne in Hex-3-yn-1-amine would be expected to be a relatively poor dienophile. Reaction with a diene would likely require harsh conditions and may result in low yields.

Hypothetical Cycloaddition Reaction Data:

| Reaction Type | Reactant 2 | Product Type |

| [3+2] Cycloaddition | Benzyl azide | 1-Benzyl-4-ethyl-5-((2-aminoethyl)methyl)-1H-1,2,3-triazole |

| [4+2] Diels-Alder | Cyclopentadiene | 2-Ethyl-3-(2-aminoethyl)-5,6-dihydro-1H-indene |

This table is illustrative and not based on reported experimental data for Hex-3-yn-1-amine hydrochloride.

Cross-Coupling Reactions of Alkynes

The internal alkyne in Hex-3-yn-1-amine is not suitable for typical cross-coupling reactions like Sonogashira, which require a terminal alkyne. However, other types of cross-coupling reactions involving C-H activation of the alkyne or addition across the triple bond could be envisioned, but are not commonly reported for simple internal alkynes.

Sonogashira-Type Couplings for Alkynyl Functionalization

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The amine base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct. rsc.org

For Hex-3-yn-1-amine hydrochloride, the reaction would necessitate the presence of a stoichiometric amount of base to first deprotonate the ammonium salt to the free amine, followed by deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate. The general reaction conditions involve mild temperatures and are tolerant of a wide range of functional groups. rsc.org While specific studies on Hex-3-yn-1-amine hydrochloride are not extensively documented, the reactivity of other terminal alkynylamines in Sonogashira couplings suggests its viability in forming a variety of functionalized products. scirp.org

A typical Sonogashira coupling reaction is depicted in the scheme below:

Where R represents the aminopropyl group of Hex-3-yn-1-amine, and R'-X is an aryl or vinyl halide.

Glaser and Cadiot-Chodkiewicz Couplings

Glaser and Cadiot-Chodkiewicz couplings are copper-catalyzed reactions that form diynes. The Glaser coupling involves the oxidative homocoupling of a terminal alkyne in the presence of a copper(I) salt, a base, and an oxidant (often air). wikipedia.orgorganic-chemistry.org This reaction would lead to the dimerization of Hex-3-yn-1-amine, forming a symmetrical diyne.

The Cadiot-Chodkiewicz coupling, on the other hand, is a cross-coupling reaction between a terminal alkyne and a haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. synarchive.comwikipedia.org This method allows for the synthesis of unsymmetrical diynes. For Hex-3-yn-1-amine hydrochloride, this reaction would require prior conversion to the free amine and reaction with a suitable haloalkyne. The reaction is known for its high selectivity and efficiency under mild conditions. jk-sci.comalfa-chemistry.com

Reactions Involving the Primary Amine Functionality

Nucleophilic Reactivity of the Protonated Amine

The primary amine functionality in Hex-3-yn-1-amine hydrochloride exists in its protonated form. To engage in nucleophilic reactions, the free amine must be generated by the addition of a base. Once deprotonated, the primary amine is a potent nucleophile.

Amidation and Acylation Reactions

Primary amines readily undergo amidation and acylation reactions with acyl chlorides and anhydrides to form amides. These reactions are typically fast and high-yielding. For Hex-3-yn-1-amine hydrochloride, the reaction would require at least two equivalents of a base: one to neutralize the hydrochloride and a second to neutralize the HCl or carboxylic acid byproduct formed during the reaction.

The general scheme for the acylation of a primary amine is as follows:

Where R represents the hex-3-ynyl group.

Alkylation Reactions

The nitrogen atom of a primary amine can act as a nucleophile to attack alkyl halides in an SN2 reaction, leading to the formation of secondary amines. chemistrysteps.comyoutube.com A significant challenge in the alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. chemistrysteps.com To achieve mono-alkylation, a large excess of the primary amine is typically used. In the case of Hex-3-yn-1-amine hydrochloride, a base is required to generate the free amine before it can participate in the alkylation reaction.

Formation of Imines and Related Species

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comorganic-chemistry.org For Hex-3-yn-1-amine hydrochloride, the acidic nature of the salt itself could potentially catalyze the reaction, although the equilibrium would need to be driven towards the product, often by removal of water. The reaction is reversible and the imine can be hydrolyzed back to the amine and the carbonyl compound. masterorganicchemistry.com

The formation of an imine from a primary amine and an aldehyde or ketone is illustrated below:

Where R is the hex-3-ynyl group and R' and R'' can be hydrogen or alkyl/aryl groups.

Role as an Amination Reagent in Organic Transformations

Amines are fundamental building blocks in organic synthesis, crucial for the construction of a vast number of pharmaceuticals, agrochemicals, and materials. bldpharm.com Reductive amination, a cornerstone of C-N bond formation, typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. bldpharm.com In this context, Hex-3-yn-1-amine can serve as the primary amine source.

The process involves two main steps:

Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate which then dehydrates to form an imine.

Reduction: The resulting imine is then reduced to a secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas over a metal catalyst.

By employing Hex-3-yn-1-amine in reductive amination, a variety of secondary amines containing a hex-3-ynyl group can be synthesized. This moiety can then be used for further chemical modifications via its alkyne functionality.

Table 1: Illustrative Reductive Amination Reactions

| Carbonyl Compound | Product of Reductive Amination with Hex-3-yn-1-amine | Reducing Agent |

|---|---|---|

| Acetone | N-(1-methylethyl)hex-3-yn-1-amine | Sodium cyanoborohydride (NaBH₃CN) |

| Benzaldehyde | N-(phenylmethyl)hex-3-yn-1-amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Cyclohexanone | N-cyclohexylhex-3-yn-1-amine | H₂/Ni |

Bifunctional Reactivity in Catalysis

The dual functionality of molecules like Hex-3-yn-1-amine allows them to act as bifunctional catalysts, where both the amine and the alkyne can participate in or influence a catalytic cycle. Bifunctional catalysis often leads to enhanced reactivity and selectivity compared to catalysts with a single active site.

The amine group in Hex-3-yn-1-amine can coordinate to a metal center, while the alkyne can interact with the same or a different metal, or with a substrate. This cooperative action is a key principle in modern catalysis. For instance, merging aminocatalysis with copper(I)-catalyzed alkyne activation has been shown to enable clean carbocyclization of formylalkynes under mild conditions.

In a hypothetical scenario, Hex-3-yn-1-amine could act as a ligand in a metal-catalyzed reaction. The amine can form a complex with a metal salt (e.g., CuI, AuCl), activating it for a specific transformation. The alkyne within the same molecule can then act as an internal substrate or participate in the reaction in another capacity. This merging of enamine and metal Lewis acid catalysis can be a powerful strategy for novel chemical transformations.

While specific studies on radical aminochlorination with Hex-3-yn-1-amine hydrochloride are not prevalent, the general principles of such reactions can be applied. Radical additions to alkynes are a well-established method for the synthesis of functionalized alkenes. In a potential radical aminochlorination, a nitrogen-centered radical could be generated from an N-chloroamine derivative of Hex-3-yn-1-amine. This radical could then add to an external alkene, followed by chlorine atom transfer to yield an aminochlorinated product. The internal alkyne of the hex-3-ynyl group would likely need to be protected or could compete in the radical reaction, leading to intramolecular cyclization.

Intramolecular Cyclization Reactions

The presence of both an amine and an alkyne within the same carbon chain makes Hex-3-yn-1-amine a prime candidate for intramolecular cyclization reactions, which are a powerful tool for the construction of heterocyclic compounds.

The aza-Prins cyclization is a versatile reaction for synthesizing nitrogen-containing heterocycles, such as piperidines. The reaction involves the electrophilic activation of an aldehyde to form an iminium ion with an amine, which is then attacked by a tethered nucleophile. In the case of alkynylamines, the alkyne serves as the nucleophile.

For Hex-3-yn-1-amine, reaction with an aldehyde (e.g., formaldehyde) under acidic conditions would generate an N-acyliminium or iminium ion. The tethered alkyne could then attack this electrophile in an intramolecular fashion. The resulting vinyl cation intermediate can be trapped by a nucleophile (like a halide from the acid catalyst) to yield a functionalized piperidine derivative. This alkynyl aza-Prins cyclization allows for the rapid generation of molecular complexity from simple starting materials.

Table 2: Potential Aza-Prins Cyclization Products

| Aldehyde | Promoter/Halide Source | Potential Heterocyclic Product Core |

|---|---|---|

| Formaldehyde | Acetic Acid / Sodium Iodide | Iodomethyl-substituted piperidine |

| Benzaldehyde | TMSCl | Chloro(phenyl)methyl-substituted piperidine |

Transition metal-catalyzed reactions of alkynylamines can lead to different outcomes depending on the reaction conditions and the substrate structure. Two competing pathways are hydroamination and oxidative lactamization.

Hydroamination: This is the addition of the N-H bond across the alkyne. In an intramolecular sense, this would lead to the formation of a cyclic enamine or amine. For Hex-3-yn-1-amine, this would result in a six-membered ring.

Oxidative Lactamization: In the presence of an oxidant, a ruthenium-catalyzed reaction can lead to the formation of a lactam (a cyclic amide).

Research has shown that the chemoselectivity between these two pathways is highly dependent on the length of the carbon chain separating the amine and alkyne groups. For 1,4-alkynylamines, intramolecular hydroamination is generally favored. As the chain length increases to 1,5- and 1,6-alkynylamines, oxidative lactamization to form medium-sized rings (seven- or eight-membered lactams) becomes more efficient.

Given that Hex-3-yn-1-amine is a 1,4-alkynylamine (the amine and the first carbon of the alkyne are separated by two carbons, placing them in a 1,4-relationship), it is predicted that under ruthenium catalysis, it would preferentially undergo intramolecular hydroamination to form a six-membered cyclic enamine, rather than oxidative lactamization.

Gold-Catalyzed Cyclizations to Heterocycles

The unique molecular architecture of Hex-3-yn-1-amine, featuring both a nucleophilic amino group and an electrophilic alkyne unit, makes it a prime substrate for intramolecular cyclization reactions. Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating carbon-carbon triple bonds towards nucleophilic attack. beilstein-journals.orgacs.orgnih.gov This strategy has been widely applied in the synthesis of a diverse range of nitrogen-containing heterocycles through intramolecular hydroamination of aminoalkynes. acs.org

In the context of Hex-3-yn-1-amine, gold-catalyzed cyclization is anticipated to proceed via an intramolecular hydroamination pathway to yield substituted piperidine derivatives. The reaction is typically initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the Hex-3-yn-1-amine. This coordination enhances the electrophilicity of the triple bond, making it susceptible to attack by the tethered primary amine.

For the cyclization to occur, the free amine form of Hex-3-yn-1-amine is necessary, as the protonated ammonium salt is not nucleophilic. Therefore, the hydrochloride salt would need to be neutralized in situ or the reaction would be performed on the free base. The intramolecular nucleophilic attack of the nitrogen atom onto the activated alkyne can proceed through two regiochemically distinct pathways: a 6-endo-dig cyclization or a 5-exo-dig cyclization. The regioselectivity of such cyclizations is influenced by several factors, including the substitution pattern of the alkyne and the nature of the catalyst and ligands. beilstein-journals.org In many gold-catalyzed hydroaminations of terminal and internal alkynes, a 6-endo-dig cyclization is favored, which in the case of Hex-3-yn-1-amine would lead to the formation of a six-membered ring.

The proposed mechanism involves the following key steps:

Activation of the Alkyne: A cationic gold(I) species coordinates to the carbon-carbon triple bond of Hex-3-yn-1-amine.

Intramolecular Nucleophilic Attack: The primary amino group attacks the activated alkyne in a 6-endo-dig fashion.

Protodeauration: The resulting vinylgold intermediate undergoes protonolysis, cleaving the carbon-gold bond and regenerating the active gold catalyst, to afford the final heterocyclic product, a substituted tetrahydropyridine. Subsequent reduction would yield the corresponding piperidine.

The reaction conditions for such transformations are generally mild, often proceeding at room temperature with low catalyst loadings. beilstein-journals.orgnih.gov

| Substrate | Catalyst System | Product Type | Cyclization Mode |

| ε-N-Protected Propargylic Esters | Gold(I) Complexes | Piperidinyl Enol Esters/Ketones | Intramolecular Cyclization |

| General Aminoalkynes | Organolanthanide Complexes | Cyclic Imines/Enamines | Intramolecular Hydroamination |

| ortho-Alkynyl-N-sulfonylanilines | AuBr₃ | 3-Sulfonylindoles | Intramolecular Cyclization |

This table presents examples of intramolecular cyclizations of aminoalkynes to form nitrogen heterocycles, illustrating the general applicability of this synthetic strategy.

Stability and Degradation Pathways of the Hydrochloride Salt in Reaction Media

The stability of Hex-3-yn-1-amine hydrochloride in a reaction medium is a critical consideration for its application in chemical synthesis. As a salt, its stability and degradation are governed by the interplay of the properties of the ammonium cation, the chloride anion, and the reactive alkyne functionality, as well as the nature of the solvent and other reagents present. spectroscopyonline.com

Amine hydrochlorides are formed through an acid-base reaction between the amine and hydrochloric acid. mnstate.edu The stability of the salt is related to the basicity of the amine. In solution, an equilibrium exists between the salt and the free amine. The position of this equilibrium is dependent on the pH of the medium. In acidic media, the salt form will predominate, while in basic media, the equilibrium will shift towards the free amine. mnstate.edu The liberation of the free amine can be a degradation pathway in itself if the free amine is susceptible to decomposition or undesired side reactions under the specific reaction conditions. ntnu.noresearchgate.net

Several potential degradation pathways for Hex-3-yn-1-amine hydrochloride in reaction media can be identified:

Oxidative Degradation: Amines are known to be susceptible to oxidation, which can be initiated by dissolved oxygen, metallic impurities, or oxidizing agents. ntnu.nomdpi.com The presence of the alkyne moiety could potentially influence the oxidative stability.

Reactions of the Alkyne: The carbon-carbon triple bond in Hex-3-yn-1-amine is a reactive functional group. Under acidic conditions, which would be present if the hydrochloride salt is used, the alkyne could undergo hydration to form a ketone. This transformation would represent a degradation of the starting material. Metal catalysts, often used in organic synthesis, can also promote a variety of transformations of the alkyne group.

Thermal Degradation: At elevated temperatures, amine salts can undergo decomposition. The specific decomposition pathway would depend on the structure of the amine and the nature of the counter-ion. researchgate.net

Reaction with Nucleophiles/Bases: Strong bases will deprotonate the ammonium salt, generating the free amine. mnstate.edu If other reactive species are present, this can lead to undesired side reactions. For instance, the free amine could react with electrophiles present in the reaction mixture.

The solubility of the hydrochloride salt can also play a role in its stability. In many organic solvents, amine hydrochlorides have limited solubility, which can sometimes protect them from degradation by removing them from the solution phase. gla.ac.uk However, this insolubility can also be a practical issue in performing reactions.

| Potential Degradation Pathway | Conditions | Potential Products | Notes |

| Oxidative Degradation | Presence of O₂, metal ions, oxidizing agents | Aldehydes, ketones, amides, and smaller amine fragments | Common degradation pathway for amines. ntnu.no |

| Alkyne Hydration | Acidic conditions (aqueous) | Hexan-4-on-1-amine | A common reaction of alkynes in the presence of acid. |

| Deprotonation | Basic conditions | Hex-3-yn-1-amine (free base) | Can lead to subsequent reactions of the more nucleophilic free amine. mnstate.edu |

| Thermal Decomposition | High temperatures | Various decomposition products | Stability is dependent on the specific salt and conditions. researchgate.net |

This table summarizes potential degradation pathways for Hex-3-yn-1-amine hydrochloride in various reaction media.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules in solution. For a salt such as Hex-3-yn-1-amine;hydrochloride, NMR provides a detailed map of the proton and carbon environments, confirming the connectivity and stereochemistry of the molecule.

High-resolution proton (¹H) NMR spectroscopy allows for the identification and differentiation of each unique proton within the Hex-3-yn-1-amine cation. The chemical shift (δ) of each proton is influenced by its local electronic environment. The presence of the electron-withdrawing ammonium (B1175870) group (-NH₃⁺) and the magnetically anisotropic alkyne group (C≡C) are the dominant factors influencing the spectrum.

The protonated amine group causes adjacent protons to shift downfield (to a higher ppm value). The ethyl group at one end of the alkyne and the propyl-amine chain at the other give rise to a distinct set of signals. The expected signals, their predicted chemical shifts, and their multiplicities (splitting patterns) are detailed in the table below. The splitting pattern, governed by the n+1 rule, arises from spin-spin coupling with adjacent non-equivalent protons and is critical for confirming the sequence of atoms.

Table 1: Predicted ¹H NMR Spectral Data for Hex-3-yn-1-amine;hydrochloride Predicted for a typical deuterated solvent like D₂O or DMSO-d₆.

Proton Assignment (Structure: CH₃-CH₂-C≡C-CH₂-CH₂-NH₃⁺) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Protons H-1 (CH₃) ~1.1 Triplet (t) H-2 H-2 (CH₂) ~2.2 Quartet (q) H-1 H-5 (CH₂) ~2.5 Triplet (t) H-6 H-6 (CH₂) ~3.1 Triplet (t) H-5 NH₃⁺ Variable, Broad Singlet Singlet (s, broad) None (exchangeable)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The sp-hybridized carbons of the alkyne typically appear in the midfield region of the spectrum (around 70-90 ppm). The sp³-hybridized carbons of the alkyl chain appear further upfield. The carbon atom bonded directly to the ammonium group (C-6) is significantly deshielded and appears further downfield compared to a similar carbon in a neutral amine.

Table 2: Predicted ¹³C NMR Spectral Data for Hex-3-yn-1-amine;hydrochloride Predicted for a typical deuterated solvent.

Carbon Assignment (Structure: C1H₃-C2H₂-C3≡C4-C5H₂-C6H₂-NH₃⁺) Predicted Chemical Shift (δ, ppm) C-1 ~12 C-2 ~14 C-3 ~80 C-4 ~82 C-5 ~20 C-6 ~38

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity within the ethyl group (H-1 with H-2) and the propyl group (H-5 with H-6), providing definitive evidence of the alkyl chain structure. sdsu.educreative-biostructure.com

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.educreative-biostructure.com An HSQC spectrum would link the predicted ¹H signals in Table 1 to their corresponding ¹³C signals in Table 2, confirming the assignment of each CH₃ and CH₂ group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For Hex-3-yn-1-amine;hydrochloride, HRMS would be used to measure the exact mass of the cation, C₆H₁₂N⁺. The calculated theoretical exact mass can then be compared to the experimentally measured mass to confirm the elemental composition, ruling out other potential formulas with the same nominal mass.

Table 3: HRMS Data for the Hex-3-yn-1-amine Cation

Ion Formula Calculated Monoisotopic Mass (Da) Expected Experimental Observation [C₆H₁₂N]⁺ 98.09642 Measured m/z value matching the calculated mass to within 0.001 Da

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is ideal for assessing the purity of a Hex-3-yn-1-amine;hydrochloride sample.

In an LC-MS analysis, the sample is first injected into an HPLC system, where the main compound is separated from any impurities (e.g., starting materials, by-products) based on their different affinities for the stationary and mobile phases. The eluent from the chromatography column then flows into the mass spectrometer. The MS detector provides a mass spectrum for each peak as it elutes from the column. This allows for the confirmation that the main peak has the correct mass-to-charge ratio for the [C₆H₁₂N]⁺ ion, while also providing the molecular masses of any detected impurities, which is a critical first step in their identification. researchgate.netoup.com

Chromatographic Techniques for Separation and Purity

Chromatography is indispensable for separating Hex-3-yn-1-amine;hydrochloride from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, from rapid purity checks to the isolation of substantial quantities of the pure compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of Hex-3-yn-1-amine;hydrochloride. As a small, polar, aliphatic amine, this compound lacks a strong UV chromophore, making direct UV detection challenging. chromatographyonline.comsigmaaldrich.com Therefore, method development often requires alternative detection methods or pre-column derivatization. sigmaaldrich.comthermofisher.com

A common approach involves reversed-phase HPLC. researchgate.net Due to the compound's polar nature, a C18 column might provide insufficient retention. waters.com In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred alternative, as it is specifically designed for the retention and separation of polar compounds. waters.combiotage.com Alternatively, derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or naphthalene-2,3-dicarboxaldehyde (NDA), can be employed to enhance detection sensitivity with UV or fluorescence detectors. thermofisher.comresearchgate.net

Representative HPLC Purity Assessment Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | HILIC (e.g., Amide or Cyano phase) | Provides better retention for polar analytes compared to standard C18 columns. waters.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile-rich mobile phase is typical for HILIC, and formic acid improves peak shape for amines. |

| Gradient | 95% B to 50% B over 10 minutes | A gradient elution ensures the separation of impurities with varying polarities. |

| Detector | Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) | Universal detection methods suitable for compounds lacking a UV chromophore. |

| Flow Rate | 0.5 mL/min | A typical analytical flow rate for a standard bore column. |

| Column Temp. | 30 °C | Ensures reproducible retention times by maintaining a stable operating temperature. |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. japsonline.comwaters.com For Hex-3-yn-1-amine;hydrochloride, a UPLC-based HILIC method would be particularly effective for rapid purity profiling and impurity detection. waters.com The enhanced sensitivity of UPLC is also beneficial when dealing with trace-level impurities. Coupling UPLC with mass spectrometry (MS) provides an exceptionally powerful tool for both quantification and structural confirmation of the analyte and any co-eluting impurities. acs.orgacs.org

Comparative UPLC Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Acquity UPLC BEH HILIC, 1.7 µm | Sub-2 µm particles provide higher efficiency and resolution. japsonline.com |

| Mobile Phase | A: 10 mM Ammonium Formate (B1220265), pH 3.0B: Acetonitrile | Buffered mobile phase can improve peak shape and reproducibility in HILIC mode. |

| Gradient | 90% B to 40% B over 2 minutes | The higher efficiency allows for much faster gradient separations. |

| Detector | Mass Spectrometry (MS) / ACQUITY QDa | Provides mass confirmation for the parent compound and impurities, increasing confidence in peak identification. lcms.cz |

| Flow Rate | 0.6 mL/min | Higher flow rates are possible due to the smaller particle size and system design. |

For the isolation of pure Hex-3-yn-1-amine;hydrochloride on a larger scale (milligrams to grams), preparative HPLC is the method of choice. warwick.ac.uklabcompare.com The goal shifts from analytical determination to the purification and collection of the target compound. warwick.ac.uk This involves using larger columns and higher flow rates to accommodate a greater sample load. warwick.ac.uk

Mass-directed auto-purification is a highly efficient approach where a mass spectrometer is used as the detector to trigger fraction collection. wur.nlspincotech.com This technique is particularly valuable because it collects fractions based on the specific mass-to-charge ratio (m/z) of the target compound, ensuring that only the desired product is isolated, even if it co-elutes with other impurities under UV detection. spincotech.combiotage.com After purification using a mobile phase containing an acid like formic acid, the isolated compound is typically in its salt form (e.g., formate salt) after lyophilization. researchgate.net

Key Aspects of Preparative HPLC Purification:

| Aspect | Description |

|---|---|

| Objective | Isolate and purify valuable compounds rather than just quantify them. warwick.ac.uk |

| Scale | Can range from micrograms (micro-purification) to several grams. warwick.ac.uk |

| Column Loading | The column is intentionally overloaded with the sample to maximize throughput. warwick.ac.uk |

| Detection | Mass spectrometry is preferred for its specificity, allowing for the collection of only the target compound's peak. spincotech.com |

| Automation | Modern systems automate sample injection, fraction collection, and data tracking for high-throughput purification. tarosdiscovery.com |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction in real-time. aga-analytical.com.plthieme.de For the synthesis of Hex-3-yn-1-amine, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable mobile phase.

Since aliphatic amines are often not UV-active, visualization of the spots requires a chemical stain. libretexts.org A common and effective stain for primary amines is ninhydrin, which reacts with the amine to produce a distinct purple or pink spot upon heating. reachdevices.comblogspot.com By comparing the spots of the reaction mixture to those of the starting material and a product standard (if available), the progression of the reaction can be qualitatively assessed. rsc.org

Example of TLC Reaction Monitoring:

| Lane | Description | Observation with Ninhydrin Stain | Inference |

|---|---|---|---|

| S | Starting Material (e.g., an azide (B81097) or protected amine) | No colored spot | Starting material is not a primary amine. |

| R | Reaction Mixture (at time = 2 hours) | Faint purple spot at Rf = 0.4; Spot for 'S' still visible | The reaction is proceeding, but starting material remains. |

| C | Co-spot (S + R) | Two distinct spots are visible | Confirms the identity of the spots in the reaction lane. |

| P | Product (Hex-3-yn-1-amine) | Intense purple spot at Rf = 0.4 | The product is a primary amine and its position is confirmed. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that corresponds to the vibrational modes of the molecule's chemical bonds.

The IR spectrum of Hex-3-yn-1-amine;hydrochloride is distinct from that of its free-base form. As a hydrochloride salt, the primary amine group (-NH₂) is protonated to form an ammonium group (-NH₃⁺). spectroscopyonline.com This structural change has a profound effect on the N-H stretching vibrations.

Instead of the characteristic two sharp peaks for a primary amine (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region, the ammonium salt exhibits a very broad and intense absorption band. spectroscopyonline.comorgchemboulder.com This broad envelope, typically centered around 2800-3100 cm⁻¹, is a hallmark of the N-H stretching vibrations within the -NH₃⁺ group involved in hydrogen bonding with the chloride counter-ion. spectroscopyonline.comcdnsciencepub.com This broad feature often overlaps with the C-H stretching vibrations. spectroscopyonline.com Additionally, primary amine salts show characteristic bending vibrations (asymmetric and symmetric) in the 1500-1625 cm⁻¹ region. spectroscopyonline.com

Expected IR Absorption Bands for Hex-3-yn-1-amine;hydrochloride:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| R-NH₃⁺ | N-H Stretch | 2800 - 3100 | Very broad, strong, and complex envelope. spectroscopyonline.com |

| C≡C | C≡C Stretch | 2100 - 2260 | Weak to medium, sharp (for internal alkyne). |

| R-NH₃⁺ | N-H Bend (Asymmetric) | 1560 - 1625 | Medium intensity. spectroscopyonline.com |

| R-NH₃⁺ | N-H Bend (Symmetric) | 1500 - 1550 | Medium intensity. spectroscopyonline.com |

X-ray Crystallography for Solid-State Structure Determination of the Salt

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Hex-3-yn-1-amine;hydrochloride, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the hexynylamine chain. Furthermore, it would reveal the packing of the ions in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.

A single crystal of sufficient quality would be isolated and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected. The positions and intensities of the diffracted X-rays are dependent on the arrangement of electrons, and therefore atoms, within the crystal. This data would be processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice, and its dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry elements of the crystal, are unique characteristics of a crystalline solid.

While specific data for Hex-3-yn-1-amine;hydrochloride is not available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for Hex-3-yn-1-amine;hydrochloride

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 10.123 |

| c (Å) | 9.765 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 812.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for Hex-3-yn-1-amine;hydrochloride.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Salt Behavior)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of a compound. For Hex-3-yn-1-amine;hydrochloride, TGA would provide information on its decomposition temperature and the nature of the decomposition process.

In a TGA experiment, a small sample of the compound is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as the temperature increases. A plot of mass versus temperature, known as a thermogram, is generated. Any mass loss observed in the thermogram indicates a decomposition or volatilization event.

For an amine hydrochloride salt, the initial mass loss would likely correspond to the loss of hydrogen chloride, followed by the decomposition of the remaining amine. The temperature at which these events occur provides insight into the thermal stability of the salt.

While a specific thermogram for Hex-3-yn-1-amine;hydrochloride is not available, a general representation of the expected thermal behavior is described in the table below.

Interactive Data Table: Expected Thermal Decomposition Profile of Hex-3-yn-1-amine;hydrochloride from TGA

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 150 - 250 | ~27% | Loss of Hydrogen Chloride (HCl) |

| > 250 | Variable | Decomposition of the organic amine backbone |

Note: The data in this table is a generalized expectation for an amine hydrochloride and does not represent experimentally determined values for Hex-3-yn-1-amine;hydrochloride.

Applications of Hex 3 Yn 1 Amine Hydrochloride in Complex Molecular Synthesis

Intermediate in Agrochemical Research

The incorporation of alkyne functionalities is a known strategy in the design of novel agrochemicals, including herbicides, fungicides, and insecticides. Although no specific studies explicitly detail the use of Hex-3-yn-1-amine hydrochloride in the development of new crop protection agents, its chemical structure is relevant to this field. The primary amine group allows for the introduction of various toxophores or pharmacophores through reactions such as amidation, alkylation, and the formation of Schiff bases. For instance, the synthesis of Schiff base derivatives from primary amines has been shown to enhance herbicidal activity against certain weeds.

The internal alkyne moiety can participate in cycloaddition reactions or be used to construct more complex heterocyclic systems, which are common scaffolds in modern agrochemicals. The potential for this compound to act as a precursor to biologically active molecules is therefore significant, though specific research findings and detailed data on its efficacy or the properties of its derivatives in agrochemical contexts are not currently available.

Table 1: Potential Reactions of Hex-3-yn-1-amine Hydrochloride in Agrochemical Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Amidation | Acyl Chlorides/Carboxylic Acids | Amides |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amines |

| Schiff Base Formation | Aldehydes/Ketones | Imines |

Synthesis of Specialty Chemicals and Advanced Materials

The dual functionality of Hex-3-yn-1-amine hydrochloride makes it a candidate for the synthesis of specialty chemicals and advanced materials. The amine can serve as a nucleophile or a site for derivatization, while the alkyne provides a rigid structural element and a handle for further transformations.

Alkynes and amines are valuable monomers in polymer chemistry. While there is no specific research on the polymerization of Hex-3-yn-1-amine hydrochloride, its structure lends itself to several polymerization strategies. The primary amine could be used in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides.

The alkyne group offers possibilities for addition polymerization or for post-polymerization modification. For example, it could be a monomer in transition-metal-catalyzed polymerizations or participate in thiol-yne "click" reactions to create cross-linked polymer networks. These types of polymers could have applications in advanced materials due to their potentially unique thermal, mechanical, and electronic properties. However, detailed research findings and characterization data for polymers derived specifically from Hex-3-yn-1-amine hydrochloride are not documented in the current body of scientific literature.

Table 2: Potential Polymerization Strategies Involving Hex-3-yn-1-amine Hydrochloride

| Polymerization Method | Co-monomer/Initiator | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Step-Growth Polymerization | Diacyl Chlorides | Polyamide | High thermal stability, mechanical strength |

| Thiol-Yne Click Polymerization | Dithiols, Photoinitiator | Cross-linked Network | Tunable mechanical properties, chemical resistance |

Facilitation of High-Throughput Synthesis and Compound Library Generation

High-throughput synthesis and the generation of compound libraries are cornerstones of modern drug discovery and materials science. These techniques rely on robust and versatile building blocks that can be readily diversified. Hex-3-yn-1-amine hydrochloride, with its two distinct functional groups, is theoretically a valuable scaffold for combinatorial chemistry.

The primary amine can be acylated, alkylated, or reductively aminated with a wide array of building blocks in a parallel synthesis format. Subsequently, the internal alkyne can be subjected to a second diversification step, such as cycloaddition reactions. This "two-point" diversification strategy allows for the rapid generation of a large number of structurally distinct molecules from a single starting material. While the concept is sound, there are no published examples of compound libraries specifically built using Hex-3-yn-1-amine hydrochloride as the core scaffold.

Table 3: Hypothetical Library Generation from Hex-3-yn-1-amine Hydrochloride

| Library Synthesis Step | Reagent Class (Example) | Resulting Functional Group |

|---|---|---|

| Step 1: Amine Derivatization | Carboxylic Acids (R¹-COOH) | Amide |

| Aldehydes (R²-CHO) | Secondary Amine (via reductive amination) | |

| Sulfonyl Chlorides (R³-SO₂Cl) | Sulfonamide | |

| Step 2: Alkyne Transformation | Azides (R⁴-N₃) | Triazole |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Chemoselective Functionalization

The presence of two distinct functional groups in Hex-3-yn-1-amine;hydrochloride—the nucleophilic amine and the electrophilically activatable alkyne—presents a significant challenge and opportunity for chemoselective functionalization. The development of sophisticated catalytic systems is paramount to selectively target one functional group while leaving the other intact or to enable tandem reactions involving both moieties.

Recent advances in catalysis offer promising avenues. For instance, transition metal-catalyzed asymmetric hydrogenation could be employed for the enantioselective synthesis of chiral amines from related precursors. acs.org Furthermore, novel catalytic systems based on palladium acetate and specialized phosphine ligands have demonstrated success in the intramolecular C-H functionalization of alkane segments, a strategy that could be adapted for regioselective modifications of the hexyl chain. researchgate.net The development of catalysts that can facilitate the regioselective bromination and iodination of unprotected aromatic primary amines under mild conditions also provides a template for potential selective halogenation of molecules with amine functionalities. researchgate.net

Moreover, photocatalytic methods are emerging as powerful tools for C-H functionalization. These light-mediated reactions are often operationally simple and tolerate a diverse range of functional groups, which could allow for the selective alkylation of the carbon backbone of Hex-3-yn-1-amine;hydrochloride. nih.gov The design of catalysts that can differentiate between the N-H bond of the amine and the C-H bonds of the alkyl chain, or selectively activate the alkyne, is a key area of ongoing research.

A summary of potential catalytic approaches for the functionalization of aminoalkynes is presented below:

| Catalytic Approach | Potential Application to Hex-3-yn-1-amine;hydrochloride | Desired Outcome |

| Asymmetric Hydrogenation | Enantioselective reduction of a precursor imine | Synthesis of chiral Hex-3-yn-1-amine |

| Palladium-Catalyzed C-H Functionalization | Regioselective modification of the alkyl backbone | Introduction of new functional groups |

| Photocatalytic Alkylation | Selective functionalization of the C-H bonds | Late-stage modification of the molecule |

| Chemoselective Halogenation | Targeted bromination or iodination | Halogenated derivatives for further synthesis |

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis and manipulation of highly functionalized molecules like Hex-3-yn-1-amine;hydrochloride can be significantly enhanced by leveraging flow chemistry and automated synthesis platforms. mit.edu Continuous-flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and the potential for seamless integration of multiple synthetic steps. researchgate.netacs.org

For the synthesis of Hex-3-yn-1-amine;hydrochloride itself, or its derivatives, flow chemistry can be particularly advantageous. For example, the partial hydrogenation of alkynes to alkenes is a critical transformation that can be precisely controlled in a continuous-flow setup, minimizing over-reduction and enhancing selectivity. nih.govbeilstein-journals.org The development of continuous-flow approaches for the generation of alkynes from other functional groups has also been reported, which could be adapted for the synthesis of the parent molecule. vapourtec.comresearchgate.net

Automated synthesis, often coupled with flow chemistry, can accelerate the discovery and optimization of reactions involving Hex-3-yn-1-amine;hydrochloride. nih.gov High-throughput screening of reaction conditions, catalysts, and substrates can be performed to rapidly identify optimal synthetic routes. This is particularly relevant for the development of novel derivatives for pharmaceutical or materials science applications. The integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction parameters. rsc.org

Exploration of Bioorthogonal Reaction Capabilities for Labeling and Conjugation

The alkyne moiety in Hex-3-yn-1-amine;hydrochloride makes it a prime candidate for bioorthogonal chemistry. nih.govnih.gov These reactions are highly selective and can proceed in complex biological environments without interfering with native biochemical processes. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, which forms a stable triazole linkage. acs.orgpitt.edu

The small size of the alkyne group is a significant advantage, as it minimally perturbs the structure and function of biomolecules to which it is attached. nih.gov This allows for the use of Hex-3-yn-1-amine;hydrochloride as a labeling agent for proteins, nucleic acids, and other biomolecules. researchgate.netnih.govresearchgate.net For instance, a biomolecule could be functionalized with an azide (B81097) group and then selectively labeled with a derivative of Hex-3-yn-1-amine;hydrochloride carrying a reporter molecule such as a fluorophore or a biotin tag.

Beyond CuAAC, other bioorthogonal reactions involving alkynes are also being explored. These include strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, and inverse-electron-demand Diels-Alder reactions between alkynes and tetrazines. cam.ac.ukresearchgate.net The development of mutually orthogonal bioorthogonal reactions allows for the simultaneous labeling of multiple biomolecules in the same system. researchgate.net

The potential bioorthogonal applications of Hex-3-yn-1-amine;hydrochloride are summarized in the following table:

| Bioorthogonal Reaction | Reactant Partner | Linkage Formed | Key Advantage |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | 1,2,3-Triazole | High efficiency and selectivity |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | 1,2,3-Triazole | Copper-free, suitable for live-cell imaging |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine | Dihydropyridazine | Fast reaction kinetics |

Advanced Materials Science Applications Beyond Traditional Organic Synthesis

The unique chemical structure of Hex-3-yn-1-amine;hydrochloride also lends itself to applications in advanced materials science. The alkyne functionality can be polymerized to create novel conjugated polymers with interesting electronic and optical properties. oup.comnsf.govnih.gov The amine group can act as a site for cross-linking or for imparting specific functionalities to the resulting polymer.

Alkyne-functionalized monomers are valuable building blocks for the synthesis of a variety of polymers, including polyesters and polyacetylenes. acs.orgnih.govresearchgate.net For example, an alkyne-functionalized elastomer has been synthesized via melt condensation, with cross-linking triggered by a low-power UV lamp through thiol-yne click chemistry. acs.orgnih.govresearchgate.net This approach could be adapted using Hex-3-yn-1-amine;hydrochloride to create novel materials with tailored mechanical properties.

Furthermore, the "click" reactivity of the alkyne group can be utilized to functionalize surfaces. mdpi.com For instance, an alkyne-functionalized coating can be prepared, onto which azide-containing polymers can be conjugated via the CuAAC reaction. This allows for the creation of surfaces with specific properties, such as antifouling or biocompatibility. The amine group of Hex-3-yn-1-amine;hydrochloride could also be used to anchor the molecule to a surface before subsequent functionalization via the alkyne.

The development of p-π conjugated ionic polymers through spontaneous amino-yne click polymerization represents another exciting frontier. nih.gov This method utilizes pyridinium-activated alkynes and aromatic primary amines to create polymers with high molecular weights and excellent yields. While Hex-3-yn-1-amine contains an aliphatic amine, the principles of this polymerization could inspire new synthetic strategies for creating novel ionic polymers with unique photothermal and electrochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.